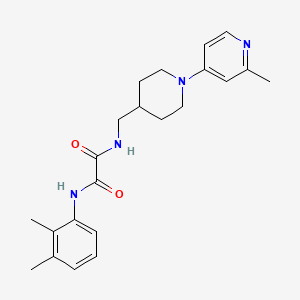
N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,3-dimethylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with potential pharmaceutical applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the context of cancer and neurodegenerative diseases.
The compound has a molecular formula of C18H24N4O2 and a molecular weight of approximately 380.492 g/mol. Its structure features both aromatic and aliphatic components, suggesting significant lipophilicity, which may enhance its biological activity through improved membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can modulate their activity, leading to various biological effects. This mechanism is particularly relevant in drug development for targeting diseases where modulation of enzymatic activity is beneficial.
In Vitro Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | GI50 (µM) | Comments |
|---|---|---|
| MCF-7 | 3.18 ± 0.11 | Strong inhibitory potential |
| HeLa | 8.12 ± 0.43 | Moderate inhibitory potential |
| Vero | Not specified | Control cell line |
These results indicate that the compound exhibits strong cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .
In Vivo Studies
Further investigation into the in vivo efficacy of this compound is necessary to confirm its therapeutic potential observed in vitro. The studies should focus on its pharmacokinetics, toxicity profiles, and overall safety in animal models.
Case Studies
A comprehensive analysis of the compound's effects on cancer progression has been documented in case studies involving breast and cervical cancer models. These studies highlight the importance of targeting specific kinases associated with tumor growth and metastasis, reinforcing the rationale for developing novel inhibitors like this compound .
Applications
The unique structural features of this compound make it a valuable candidate for further research across multiple scientific disciplines, including:
- Cancer Therapy : Targeting specific tumor-associated kinases.
- Neurodegenerative Diseases : Potential applications in treating conditions like Alzheimer's through modulation of neuroinflammatory pathways.
Propiedades
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-5-4-6-20(17(15)3)25-22(28)21(27)24-14-18-8-11-26(12-9-18)19-7-10-23-16(2)13-19/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMOWQZUBZPHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













